An In-Depth Technical Guide to 3-[4-(Methylthio)phenoxy]propionic Acid
An In-Depth Technical Guide to 3-[4-(Methylthio)phenoxy]propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 3-[4-(Methylthio)phenoxy]propionic acid, a compound of interest in synthetic chemistry and potentially in the development of novel therapeutics. This document is intended to serve as a technical resource, offering insights into its synthesis, characterization, and known properties, while also highlighting areas where further research is needed.
Core Molecular Identity
3-[4-(Methylthio)phenoxy]propionic acid is an organic compound featuring a phenoxypropionic acid scaffold with a methylthio substituent. The ether linkage and the thioether group are key structural features that influence its chemical reactivity and potential biological activity.
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 3-[4-(Methylthio)phenoxy]propanoic acid | N/A |
| CAS Number | 18333-20-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₃S | [1][2][5] |
| Molecular Weight | 212.27 g/mol | [1][5] |
| SMILES | O=C(O)CCOC1=CC=C(SC)C=C1 | [1] |
Physicochemical Properties: A Blend of Prediction and Observation
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. For 3-[4-(Methylthio)phenoxy]propionic acid, a combination of experimentally determined and predicted data is available.
| Property | Value | Data Type | Source |
| Melting Point | 133-135 °C | Experimental | [3] |
| Boiling Point | 352.0 ± 22.0 °C | Predicted | [3] |
| Density | 1.24 ± 0.1 g/cm³ | Predicted | [3] |
| pKa | 4.60 ± 0.10 | Predicted | [3] |
| Solubility | No experimental data available. Expected to have some solubility in polar organic solvents. | N/A | N/A |
Expert Insight: The predicted pKa of 4.60 suggests that 3-[4-(Methylthio)phenoxy]propionic acid is a weak acid, comparable to other carboxylic acids. This property is crucial for designing purification protocols, such as acid-base extraction, and for understanding its likely ionization state under physiological conditions. The lack of experimental solubility data is a significant knowledge gap and represents an opportunity for further experimental characterization.
Synthesis and Manufacturing: A Detailed Protocol
A reliable synthetic route is essential for the accessibility of a compound for research purposes. A detailed synthesis of 3-[4-(Methylthio)phenoxy]propionic acid has been described in the literature.
Diagram of the Synthesis Workflow
Caption: Synthesis workflow for 3-[4-(Methylthio)phenoxy]propionic acid.
Step-by-Step Synthesis Protocol[6]
This protocol is based on a previously reported method and should be performed with appropriate safety precautions in a chemical laboratory.
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Reaction Setup: In a suitable reaction vessel, cautiously add 210 g (1.5 moles) of 4-methylthio-phenol and 120 g (3.0 moles) of sodium hydroxide to 200 ml of water.
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Addition of Reagent: Slowly add 163 g (1.51 moles) of 3-chloropropionic acid to the mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for 20 hours.
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Removal of Unreacted Starting Material: After the reflux period, remove any unreacted 4-methylthiophenol by distillation.
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Precipitation: Pour the hot reaction mixture with stirring onto a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
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Filtration: Collect the resulting slurry by filtration using a Buchner funnel.
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Acid-Base Extraction:
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Transfer the wet solid to a solution of 300 ml of 1% sodium hydroxide and 300 ml of ethyl acetate.
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Pour the mixture into a 1-liter separatory funnel and perform an extraction with 1% sodium hydroxide.
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Separate the aqueous layer.
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Extract the organic layer twice more with 1% sodium hydroxide.
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-
Acidification and Product Extraction:
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Combine the aqueous extracts in a 2-liter separatory funnel.
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Layer ethyl acetate on top and acidify with concentrated hydrochloric acid.
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Collect the organic extract.
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-
Drying and Decolorization:
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Dry the organic extract over anhydrous sodium sulfate.
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Add activated charcoal to the solution to decolorize it.
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-
Isolation and Recrystallization:
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Filter to remove insolubles.
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Reduce the volume of the light yellow solution using a rotary evaporator at 65°C under reduced pressure to obtain a white sticky solid.
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Recrystallize the solid from hot benzene to yield white needles of 3-(4-methylthiophenoxy)-propionic acid with a reported melting point of 129°-131°C (uncorrected).
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Causality in Experimental Choices: The use of a twofold excess of sodium hydroxide ensures the deprotonation of both the phenolic hydroxyl group and the carboxylic acid of the reactant, facilitating the nucleophilic substitution reaction. The acid-base extraction is a critical purification step that separates the acidic product from neutral and basic impurities. The final recrystallization step is designed to obtain a highly pure crystalline product.
Analytical Methodologies: A Path to Characterization
General Analytical Approaches:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the most common approach for purity determination and quantification. A C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a logical starting point for method development. UV detection would be suitable due to the presence of the aromatic ring.
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Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization would likely be necessary for GC-MS analysis. Esterification to the methyl ester or silylation are common derivatization techniques for carboxylic acids to increase their volatility.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized compound. While experimental spectra for this specific molecule are not publicly available, chemical shift predictions can provide a useful reference.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O and C-S bonds.
Self-Validating Systems in Protocols: Any developed analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the results.
Pharmacological and Toxicological Profile: An Unexplored Frontier
As of the current literature survey, there is no specific information available regarding the pharmacological, biological, or toxicological properties of 3-[4-(Methylthio)phenoxy]propionic acid (CAS 18333-20-5).
Expert Commentary: The absence of biological data for this compound presents a significant opportunity for investigation. The aryl propionic acid scaffold is a well-known pharmacophore, most notably in the class of nonsteroidal anti-inflammatory drugs (NSAIDs). Therefore, it is plausible that 3-[4-(Methylthio)phenoxy]propionic acid could exhibit biological activity. Screening this compound in various biological assays, such as those for anti-inflammatory, analgesic, or anticancer activity, could be a fruitful area of research.
Given the lack of toxicological data, this compound should be handled with care, using appropriate personal protective equipment in a laboratory setting. Any in vivo studies would need to be preceded by thorough in vitro cytotoxicity and in vivo acute toxicity assessments.
Applications in Research and Drug Development: Future Perspectives
The primary current application of 3-[4-(Methylthio)phenoxy]propionic acid is as a chemical intermediate in organic synthesis. Its structural features make it a potentially valuable building block for the synthesis of more complex molecules.
Potential Research Avenues:
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Lead Compound for Drug Discovery: Given its structural similarity to known bioactive molecules, it could serve as a starting point for the development of new therapeutic agents.
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Chemical Probe: It could be used as a chemical probe to study biological pathways where related structures have shown activity.
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Materials Science: The functional groups present could be exploited in the synthesis of novel polymers or other materials.
Hypothesized Signaling Pathway Involvement
Caption: A hypothetical signaling pathway based on the activity of related aryl propionic acids.
Conclusion
3-[4-(Methylthio)phenoxy]propionic acid is a well-defined chemical entity with a documented synthetic route. While its physicochemical properties are partially characterized, there is a clear need for more extensive experimental data, particularly regarding its solubility. The most significant knowledge gap lies in its biological activity and toxicological profile. The structural motifs present in this molecule suggest that it is a promising candidate for biological screening and could serve as a valuable tool for medicinal chemists and drug discovery scientists. Further research into this compound is warranted to unlock its full potential.
References
-
Arctom Scientific. (n.d.). CAS NO. 18333-20-5 | 3-[4-(Methylthio)phenoxy]propionic Acid | Catalog BD-A600009. Retrieved from [Link]
-
LookChem. (n.d.). 3-[4-(methylthio)phenoxy]propionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-((4-Methylphenyl)thio)propionic acid. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-[(4-methylphenyl)thio]propionic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). 3-[4-(Methylthio)phenoxy]propionic Acid. Retrieved from [Link]
-
Esanroad. (n.d.). 18333-20-5 | Ácido 3-[4-(metiltio)fenoxi]propiônico | 3-[4-(Methylthio)phenoxy]propionic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Methylthio)propanoic acid. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(4-methylthiophenoxy)-propionic acid. Retrieved from [Link]
-
Synerzine. (2018, June 22). 3-(Methylthio)propionic acid Safety Data Sheet. Retrieved from [Link]
-
The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. Retrieved from [Link]
-
Nevada Division of Environmental Protection. (2007, November 16). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Retrieved from [Link]
-
Reyes-et-al. (2025). Journal of Chromatography B. Retrieved from [Link]
-
PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methyl thiopropionic acid, 646-01-5. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]
-
Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
PEARL. (2025, December 19). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2020, June 25). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-(Methylthio)propanoic acid methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 3-[4-(Methylthio)phenoxy]propionic Acid, CasNo.18333-20-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. 3-[4-(Methylthio)phenoxy]propionic Acid | 18333-20-5 [amp.chemicalbook.com]
- 4. 3-[4-(Methylthio)phenoxy]propionic Acid | 18333-20-5 [chemicalbook.com]
- 5. 18333-20-5 | Ácido 3-[4-(metiltio)fenoxi]propiônico | 3-[4-(Methylthio)phenoxy]propionic Acid - Capot Químico [capotchem.com]
